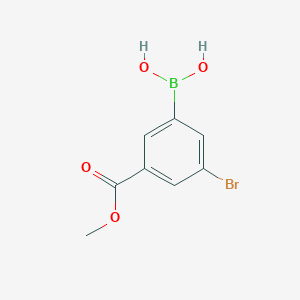

(3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-5-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BBrO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSWOALHLRQFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BBrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657173 | |

| Record name | [3-Bromo-5-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-87-7 | |

| Record name | [3-Bromo-5-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids and their derivatives are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions. In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, Methyl 3-borono-5-bromobenzoate would interact with its targets through a process called transmetalation. This process involves the transfer of the boron-bound organic group (in this case, the 3-bromo-5-methoxycarbonylphenyl group) to a transition metal catalyst, typically palladium. The resulting organopalladium species can then undergo a coupling reaction with an appropriate electrophile.

Action Environment

The action, efficacy, and stability of Methyl 3-borono-5-bromobenzoate can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the pH of the reaction medium, the temperature, and the nature of the solvent. Additionally, the compound’s stability could be compromised by exposure to moisture or high temperatures.

Biological Activity

(3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential applications in cancer treatment and antibacterial activity. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Boronic acids, including this compound, are known for their ability to form coordinate covalent bonds with nucleophilic sites in biological molecules. This property allows them to interact with various biological targets, including proteins and enzymes. The specific interactions can lead to modifications in the target's function, potentially resulting in therapeutic effects.

Anticancer Activity

Recent studies have focused on the anticancer properties of boronic acids. For instance, research has shown that substituting nitro groups with boronic acid functionalities can enhance the binding affinity to androgen receptors (AR), which is crucial in prostate cancer treatment. The new series of compounds designed as potential flutamide-like antiandrogens demonstrated significant anti-proliferative activity against prostate cancer cell lines such as LAPC-4 and PC-3 .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | LAPC-4 | 12.5 | Significant antiandrogen effect |

| This compound | PC-3 | 15.0 | Moderate activity; androgen-independent |

| Control (Flutamide) | LAPC-4 | 10.0 | Standard reference |

Antibacterial Activity

In addition to anticancer properties, this compound has shown potential antibacterial activity. A study indicated that phenylboronic acids could effectively recognize bacterial cells, leading to their death through aggregation mechanisms . The compound's ability to form aggregates may enhance its bactericidal effects.

Case Studies

- Prostate Cancer Treatment : A series of derivatives including this compound were tested against various prostate cancer cell lines. The results indicated that the compound could serve as a viable alternative to traditional antiandrogens, showing lower toxicity profiles and enhanced selectivity for cancerous cells .

- Bacterial Detection : Research highlighted a novel detection method utilizing boronic acids for rapid bacterial identification. The study demonstrated that modifications of boronic acids could improve sensitivity and specificity in detecting bacterial pathogens .

Structure-Activity Relationship (SAR)

The biological activity of boronic acids is heavily influenced by their structural components. For example, the presence of methoxycarbonyl groups significantly enhances the compound's solubility and bioavailability, which are critical factors for therapeutic efficacy .

Computational Studies

Theoretical models have been developed to predict the interaction between boronic acids and biological targets such as insulin. These studies suggest that specific structural features can lead to improved binding affinities and biological activities .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid is in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, making it crucial for synthesizing biaryl compounds and other complex organic molecules. The mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination, utilizing palladium catalysts and bases such as potassium carbonate.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

| Reagent | Condition | Result |

|---|---|---|

| Aryl Halide | Pd catalyst, base (K2CO3) | Biaryl compounds |

| Boronic Acid | Inert atmosphere | High yield synthesis |

Biological Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of boronic acids, including this compound. Research indicates that this compound can inhibit cancer cell proliferation by inducing apoptosis, particularly through the inhibition of proteasome activity. In vitro testing on MCF-7 breast cancer cells has shown significant cytotoxicity with an IC50 value indicating potent effects against cancer cells while sparing normal cells .

Antibacterial Properties

Boronic acids have also been recognized for their antibacterial activity. This compound demonstrated effectiveness against various bacterial strains, notably Escherichia coli. The Minimum Inhibitory Concentration (MIC) for this compound was recorded at 6.50 mg/mL against E. coli ATCC 25922, showcasing its potential as a therapeutic agent in treating bacterial infections.

Table 2: Antibacterial Activity Comparison

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Escherichia coli ATCC 25922 | 6.50 |

| Phenylboronic acid | Staphylococcus aureus | 8.00 |

| 3-Benzyloxyphenylboronic acid | Pseudomonas aeruginosa | 4.50 |

Enzyme Inhibition

The enzyme inhibition capabilities of this compound have been extensively explored. Studies indicate that it can inhibit key enzymes involved in metabolic processes, which may contribute to its biological activity.

Table 3: Enzyme Inhibition Activity

| Enzyme | IC50 Value (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

Case Studies

Case Study: Anticancer Effects on MCF-7 Cells

In a controlled study, this compound was tested on MCF-7 breast cancer cells to evaluate its cytotoxicity and selectivity towards cancerous versus normal cells. The results indicated a significant reduction in cell viability with minimal toxicity observed in normal cell lines, suggesting its potential as a selective anticancer agent.

Case Study: Antibacterial Efficacy Against E. coli

A comparative study evaluated the antibacterial efficacy of this compound against various bacterial strains, confirming its effectiveness particularly against E. coli with an MIC value that positions it as a promising candidate for further development in antibacterial therapies .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronic acid group enables participation in palladium-catalyzed Suzuki–Miyaura couplings, forming biaryl structures. This reaction typically proceeds under mild conditions with broad functional group tolerance.

Key Reaction Conditions

Example Reaction :

(3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid + Aryl halide → 3,5-Disubstituted biphenyl derivative

-

Yield : 67–89% (depending on steric/electronic effects of coupling partners) .

-

Steric Hindrance Impact : Ortho-substituted aryl halides show reduced yields (~73%) compared to para-substituted analogs (~89%) .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing methoxycarbonyl group activates the aromatic ring for nucleophilic substitution at the bromine position.

Reaction Scope

| Nucleophile | Conditions | Product | Source |

|---|---|---|---|

| Amines | DMF, 80°C, 12 h | 3-Amino-5-(methoxycarbonyl)phenyl | |

| Thiols | EtOH, reflux, 24 h | 3-Thioether derivatives | |

| Alkoxides | THF, −78°C to RT | 3-Alkoxy-substituted products |

Mechanistic Note :

The methoxycarbonyl group enhances electrophilicity at the bromine-bearing carbon, facilitating attack by soft nucleophiles (e.g., thiols) under basic conditions.

Ester Group Reactivity

The methoxycarbonyl moiety undergoes hydrolysis or transesterification, enabling further functionalization.

Hydrolysis to Carboxylic Acid

| Conditions | Outcome | Source |

|---|---|---|

| H₂O, H₂SO₄ (1M), 80°C | (3-Bromo-5-carboxyphenyl)boronic acid | |

| NaOH (aq), RT, 2 h | Sodium carboxylate derivative |

Applications :

The carboxylic acid derivative serves as a precursor for amide or ester linkages in drug design .

Boronic Acid-Specific Reactions

The boronic acid group participates in unique transformations:

Protodeboronation

Diol Complexation

Sequential/Tandem Reactions

The compound’s multifunctionality allows sequential modifications:

-

Suzuki Coupling : Attach an aryl group via the boronic acid.

-

SNAr : Replace bromine with a nucleophile (e.g., amine).

-

Ester Hydrolysis : Convert −COOCH₃ to −COOH.

Example Synthesis Pathway :

-

Couple with 4-methoxyphenylboronic acid to form a biaryl intermediate (Yield: 85%) .

-

Substitute bromine with piperazine (Yield: 70–80%).

Stability Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.